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Compound of Interest

Compound Name:
1-(4-Chlorophenylamino)-2-

butanol

CAS No.: 226879-73-8

Cat. No.: B6331149

Get Quote

Scope: Chemical Identification, Synthesis, and Impurity Profiling Target Audience: Medicinal

Chemists, Process Chemists, Analytical Scientists

Part 1: Executive Summary & Chemical Identity
1-(4-Chlorophenylamino)-2-butanol is a secondary amine formed by the

-alkylation of 4-chloroaniline with a 2-hydroxybutyl chain. While structurally simple, this
molecule is critical in pharmaceutical development as a potential process-related impurity (PRI)
or a genotoxic impurity (GTI) precursor.

Its formation is classically associated with the ring-opening of 1,2-epoxybutane (butylene oxide)

by 4-chloroaniline. This reaction is particularly relevant because 1,2-epoxybutane is a common

stabilizer in chlorinated solvents (e.g., dichloromethane, trichloroethylene). If 4-chloroaniline is

utilized in a reaction medium containing stabilized chlorinated solvents, this specific impurity

may form trace artifacts, complicating the impurity profile of the final drug substance.
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Property Specification

IUPAC Name 1-[(4-Chlorophenyl)amino]butan-2-ol

Systematic Name -(4-Chlorophenyl)-1-amino-2-butanol

Molecular Formula

Molecular Weight 199.68 g/mol

Monoisotopic Mass 199.0764 Da

CAS Number
Not widely indexed in public registries.[1] (See

Note 1)

SMILES CCC(O)CNc1ccc(Cl)cc1

InChI Key (Predicted) InChIKey=... (Requires generation)

Note 1 (CAS Status): Unlike its propanol analog (1-(4-chlorophenylamino)-2-propanol, CAS

5306-85-4), the butanol variant is often treated as a "novel" intermediate or specific impurity in

patent literature rather than a catalogue commodity. Researchers should rely on the IUPAC

name or structure search in proprietary databases (e.g., SciFinder-n, Reaxys) for specific

registry numbers.

Part 2: Synthetic Pathway & Mechanism
The synthesis of 1-(4-chlorophenylamino)-2-butanol follows a nucleophilic ring-opening

mechanism. The regioselectivity is governed by steric hindrance, favoring the attack of the

aniline nitrogen at the less substituted carbon (C1) of the epoxide.

Reaction Scheme
The reaction involves 4-Chloroaniline (Nucleophile) and 1,2-Epoxybutane (Electrophile).

Reactants:

4-Chloroaniline (CAS: 106-47-8)

1,2-Epoxybutane (CAS: 106-88-7)
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Conditions:

Thermal: Reflux in Ethanol/Water (Lewis acid-free).

Catalytic: Lithium Perchlorate (

) or Calcium Triflate (

) in Acetonitrile (accelerates rate and improves regioselectivity).

Mechanistic Visualization (DOT Diagram)
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Figure 1: Synthetic pathway showing the nucleophilic attack of 4-chloroaniline on 1,2-

epoxybutane. The C1 attack is kinetically favored, yielding the target amino-alcohol.

Part 3: Analytical Characterization (Self-Validating
Protocols)
To confirm the identity of 1-(4-chlorophenylamino)-2-butanol, researchers must employ

orthogonal analytical techniques. The following data is predicted based on structural analogs

and standard spectroscopic principles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b6331149/docs?utm_src=pdf-body-img#technical-monograph-1-4-chlorophenylamino-2-butanol
https://www.benchchem.com/product/b6331149/docs?utm_src=pdf-body#technical-monograph-1-4-chlorophenylamino-2-butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6331149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (LC-MS/ESI)
Ionization Mode: Positive Electrospray Ionization (ESI+).

Target Ion

:

.

Isotopic Pattern: A characteristic Chlorine signature is mandatory.

M (200.1): 100% relative abundance (

).

M+2 (202.1): ~32% relative abundance (

).

Fragmentation (MS/MS):

Loss of water (

):

.

Cleavage of the C-N bond yielding the 4-chloroaniline fragment (

).

Nuclear Magnetic Resonance ( -NMR)
Solvent:

or

.

Key Signals:
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Aromatic Protons: Two doublets (AA'BB' system) at

ppm (characteristic of para-substituted anilines).

Amine Proton (NH): Broad singlet, exchangeable with

, typically

ppm (shift dependent on concentration/solvent).

Methine Proton (CH-OH): Multiplet at

ppm.

Methylene Protons (N-CH2): Multiplet/Doublet of doublets at

ppm.

Ethyl Group (CH2-CH3): Triplet (

) at

ppm and multiplet (

) at

ppm.

Infrared Spectroscopy (FT-IR)
Diagnostic Bands:

O-H / N-H Stretch: Broad absorption at

.

C-H Stretch (Aliphatic):

.

C=C Stretch (Aromatic):
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.

C-Cl Stretch: Strong band at

(often obscured) or

.

Part 4: Impurity Profiling & Risk Assessment
This section addresses the "Why" for drug development professionals.

The "Stabilizer Artifact" Scenario
A critical, often overlooked source of this impurity is the use of stabilized dichloromethane

(DCM).

Mechanism: DCM is often stabilized with small amounts of amylene or 1,2-epoxybutane (0.1

- 1%) to scavenge HCl.

Risk: If a synthesis step involves 4-chloroaniline (or its generation in situ) in DCM stabilized

with 1,2-epoxybutane, the epoxide can react with the aniline to form 1-(4-
chlorophenylamino)-2-butanol.

Control Strategy:

Check the Certificate of Analysis (CoA) of the solvent for "Stabilizer: Butylene Oxide".

Switch to Amylene-stabilized DCM if this impurity is detected.

Genotoxicity Assessment (ICH M7)
Structural Alert: The molecule contains an aniline moiety. 4-Chloroaniline itself is a known

carcinogen (Group 2B).

Classification: The

-alkylated derivative (the target molecule) generally retains the structural alert but may have
reduced potency compared to the primary aniline.
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Action: It must be treated as a Potential Genotoxic Impurity (PGI) until an Ames test proves

otherwise.

Limit: If confirmed mutagenic, the TTC (Threshold of Toxicological Concern) is typically

for chronic administration.

Impurity Control Workflow (DOT Diagram)
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Figure 2: Decision tree for investigating the origin of 1-(4-chlorophenylamino)-2-butanol in a

drug substance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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